molecular formula C18H20N2O3S B10974342 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10974342
M. Wt: 344.4 g/mol
InChI Key: FUDLCZYASOUKOC-UHFFFAOYSA-N
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Description

6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cycloheptathiophene ring fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable thiophene derivative followed by functional group transformations to introduce the cyano and carbamoyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which may confer distinct chemical and biological properties. Its combination of a cycloheptathiophene ring with a cyclohexene ring is not commonly found in other compounds, potentially leading to unique reactivity and applications.

Biological Activity

The compound 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S with a molecular weight of 449.6 g/mol . Its structure features a cyclohexene core modified by a carbamoyl group and a cyano-substituted thiophene derivative, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC20H23N3O3S
Molecular Weight449.6 g/mol
IUPAC NameThis compound

The proposed mechanism of action for compounds like this one often involves the inhibition of key enzymes in microbial metabolism or interference with cell wall synthesis. The presence of the cyano group suggests potential interactions with nucleophiles in microbial systems, leading to disruption of cellular functions.

Case Studies and Research Findings

  • Inhibition of Bacterial Growth : A study conducted on related compounds demonstrated that modifications in the thiophene structure significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was noted as a critical factor in its efficacy .
  • Antiviral Activity : Another research effort focused on the antiviral potential of structurally similar compounds against RNA viruses. The findings suggested that these compounds could inhibit viral replication by targeting viral polymerases .
  • Cytotoxic Effects : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism involved apoptosis induction through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid?

  • Methodology : The compound can be synthesized via carbamoylation of the cycloheptathiophene precursor. For example, a related thiophene derivative was prepared by refluxing a cycloheptathiophene amine with a carboxylic acid derivative in ethanol and piperidine, followed by recrystallization from ethanol . Adjust stoichiometry (e.g., 1:1 molar ratio of amine to acylating agent) and monitor reaction progress via TLC.
  • Key Steps :

  • Reflux conditions : 3 hours in ethanol with catalytic piperidine.
  • Workup : Precipitation in ice-water mixture and recrystallization.
  • Yield Optimization : Use excess acylating agent (1.2–1.5 eq) to drive the reaction to completion.

Q. Which analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 1.60–2.90 ppm for cycloheptane protons, δ 116–168 ppm for aromatic/amide carbons) confirm structural motifs .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N), ~1700 cm1^{-1} (C=O), and ~1650 cm1^{-1} (amide I) validate functional groups .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+^+ calculated for C20_{20}H21_{21}N3_3O3_3S: 408.13) .
    • Purification : Reverse-phase HPLC with MeCN:H2_2O gradients (30% → 100%) is effective for isolating >95% pure product .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • Exposure Limits : Follow GBZ 2.1-2007 standards for airborne contaminants (MAC/TWA/STEL unspecified; assume ALARA principles) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Test acidic catalysts (e.g., BF3_3-Et2_2O) for cyclization steps, as used in analogous cyclohexene-carboxylic acid syntheses .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for carbamoylation efficiency. Ethanol minimizes side reactions but may reduce solubility .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reflux time (e.g., 30 minutes at 100°C vs. 3 hours conventionally) .

Q. How to resolve contradictions in spectral data during structural validation?

  • Case Study : Discrepancies in 1^1H NMR signals (e.g., cycloheptane protons at δ 1.60–2.90 ppm vs. expected δ 1.50–2.80 ppm) may arise from conformational flexibility.

  • Solution : Perform variable-temperature NMR to identify dynamic effects or use 2D techniques (HSQC, HMBC) to assign ambiguous peaks .
    • Data Cross-Validation : Compare experimental IR and HRMS data with computational models (e.g., DFT-predicted vibrational frequencies) .

Q. What strategies are effective for studying the compound’s bioactivity?

  • In Vitro Assays :

  • Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing methods from analogous thiophene derivatives .
  • Mechanistic Studies : Perform time-kill curves and synergy testing with β-lactam antibiotics .
    • SAR Analysis : Modify the cyclohexene-carboxylic acid moiety (e.g., esterification) to assess impact on activity .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H20N2O3S/c19-10-14-11-6-2-1-3-9-15(11)24-17(14)20-16(21)12-7-4-5-8-13(12)18(22)23/h4-5,12-13H,1-3,6-9H2,(H,20,21)(H,22,23)

InChI Key

FUDLCZYASOUKOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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